

Branebrutinib's Modulation of B Cell Activation: A Technical Overview

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Compound of Interest		
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This technical guide provides an in-depth analysis of **branebrutinib** (BMS-986195), a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Developed for the treatment of autoimmune diseases, **branebrutinib**'s mechanism of action centers on the disruption of B cell receptor (BCR) signaling pathways, which are critical for B cell development, activation, and function.[1][2][3][4] This document outlines the quantitative measures of **branebrutinib**'s potency, details the experimental protocols used to ascertain its effects, and visualizes the intricate signaling cascades it modulates.

Quantitative Assessment of Branebrutinib's Inhibitory Activity

Branebrutinib demonstrates exceptional potency and selectivity for BTK. As a covalent inhibitor, it forms an irreversible bond with a cysteine residue in the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[3] The following tables summarize the key quantitative data gathered from in vitro and cellular assays.



Parameter	Value	Assay Conditions Reference	
IC50 (BTK)	0.1 nM	Recombinant Human BTK Enzyme Assay	[1][4][5]
IC50 (TEC)	0.9 nM	Recombinant Human TEC Enzyme Assay	[5]
IC50 (BMX)	1.5 nM	Recombinant Human BMX Enzyme Assay	[5]
IC50 (TXK)	5 nM	Recombinant Human TXK Enzyme Assay	[5]
Selectivity	>5000-fold for BTK over 240 other kinases	Kinase Panel Screening	[3][5]

Table 1: In Vitro Enzymatic Activity of **Branebrutinib**

Parameter	Value	Assay	Cell Type	Reference
IC50 (CD69 Expression)	11 nM	BCR-Stimulated Human Whole Blood Assay	Human B Cells	[2][5]
IC50 (BTK Inactivation)	5 nM	BTK Occupancy Assay	Human Whole Blood	[2]
IC50 (Calcium Flux)	7 nM	BCR-Stimulated Calcium Flux Assay	Ramos B Cells	[2]
IC50 (CD86 Expression)	<1 nM	B Cell Activation Assay	Human B Cells	[2][6]
IC50 (Cytokine Production)	<1 nM	B Cell Activation Assay	Human B Cells	[2]

Table 2: Cellular Activity of **Branebrutinib** in B Cell Function Assays



Core Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effect of **branebrutinib** on B cell activation.

Recombinant BTK Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of **branebrutinib** on the enzymatic activity of purified BTK.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of branebrutinib against recombinant human BTK.
- Materials:
 - Recombinant human BTK enzyme
 - ATP and a suitable peptide substrate
 - Branebrutinib at various concentrations
 - Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
 - Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
 - 96-well microplates
- Procedure:
 - Prepare a serial dilution of branebrutinib in the assay buffer.
 - In a 96-well plate, add the recombinant BTK enzyme to each well.
 - Add the diluted **branebrutinib** or vehicle control to the wells and pre-incubate for a specified time to allow for covalent bond formation.
 - Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
 - Allow the reaction to proceed for a defined period at a controlled temperature.



- Terminate the reaction and measure the remaining ATP levels using a luminescent readout system.
- Calculate the percentage of BTK activity inhibition for each **branebrutinib** concentration relative to the vehicle control.
- Plot the inhibition data against the logarithm of the branebrutinib concentration and fit to a four-parameter logistic equation to determine the IC50 value.

B Cell Activation Assay (CD69/CD86 Expression)

This whole-blood assay measures the effect of **branebrutinib** on the activation of B lymphocytes by assessing the expression of cell surface activation markers.[2]

- Objective: To determine the IC50 of **branebrutinib** for the inhibition of BCR-stimulated upregulation of CD69 and CD86 on primary human B cells.
- Materials:
 - Freshly drawn human whole blood from healthy donors
 - Anti-IgM antibody (or other BCR stimulus)
 - Branebrutinib at various concentrations
 - RPMI 1640 medium
 - Fluorescently labeled antibodies against CD19, CD69, and CD86
 - Red blood cell lysis buffer
 - FACS buffer (PBS with BSA and sodium azide)
 - Flow cytometer
- Procedure:
 - Dilute whole blood with RPMI 1640 medium.



- Aliquot the diluted blood into a 96-well plate.
- Add serial dilutions of **branebrutinib** or vehicle control to the wells and pre-incubate.
- Stimulate B cell activation by adding anti-IgM antibody. An unstimulated control should be included.
- Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Lyse red blood cells using a lysis buffer.
- Wash the remaining cells with FACS buffer.
- Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD19 for B cell gating, anti-CD69, and anti-CD86).
- Acquire data on a flow cytometer.
- Analyze the data by gating on the CD19-positive B cell population and quantifying the median fluorescence intensity (MFI) or percentage of positive cells for CD69 and CD86.
- Calculate the IC50 value as described in the previous protocol.

Calcium Flux Assay

This assay measures the mobilization of intracellular calcium, a critical early event in BCR signaling.[2]

- Objective: To assess the inhibitory effect of branebrutinib on BCR-induced calcium flux in a B cell line.
- Materials:
 - Ramos B cells (or other suitable B cell line)
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
 - Branebrutinib at various concentrations



- Anti-IgM antibody (or other BCR stimulus)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
- Flow cytometer or fluorescence plate reader capable of kinetic measurements
- Procedure:
 - Harvest Ramos B cells and wash them with HBSS.
 - Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127.
 - Wash the cells to remove excess dye and resuspend them in HBSS.
 - Treat the cells with various concentrations of **branebrutinib** or vehicle control and incubate.
 - Establish a baseline fluorescence reading on the flow cytometer or plate reader.
 - Add the anti-IgM antibody to stimulate the cells and immediately begin recording the fluorescence intensity over time.
 - Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve for each condition.
 - Normalize the data to the vehicle control and calculate the IC50 value.

Visualizing Branebrutinib's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **branebrutinib** and a typical experimental workflow.

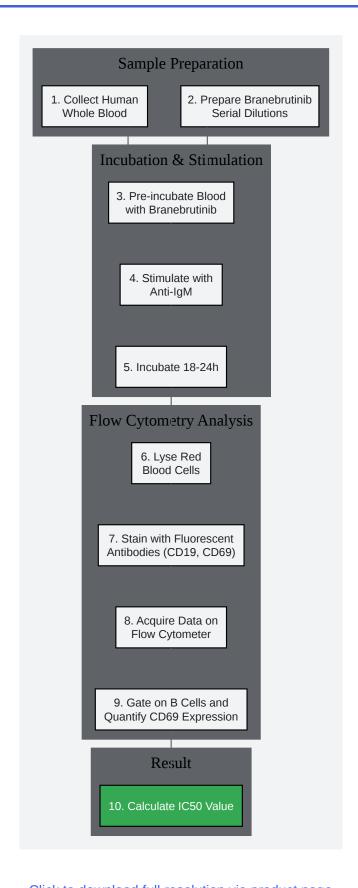




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Caption: Branebrutinib's inhibition of the B cell receptor signaling pathway.





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Caption: Workflow for assessing B cell activation via CD69 expression.



In summary, **branebrutinib** is a highly effective and selective inhibitor of BTK that potently suppresses B cell activation. Its mechanism of action, thoroughly characterized by the quantitative data and experimental protocols detailed herein, underscores its potential as a therapeutic agent for a range of autoimmune disorders. The provided visualizations offer a clear framework for understanding its role in the intricate signaling pathways that govern B cell function.

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